2-Amino-N-(2-methoxyethyl)propanamide hydrochloride

CAS No.: 1236260-87-9

Cat. No.: VC3010575

Molecular Formula: C6H15ClN2O2

Molecular Weight: 182.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236260-87-9 |

|---|---|

| Molecular Formula | C6H15ClN2O2 |

| Molecular Weight | 182.65 g/mol |

| IUPAC Name | 2-amino-N-(2-methoxyethyl)propanamide;hydrochloride |

| Standard InChI | InChI=1S/C6H14N2O2.ClH/c1-5(7)6(9)8-3-4-10-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H |

| Standard InChI Key | WNQQKDVAIVHZPA-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NCCOC)N.Cl |

| Canonical SMILES | CC(C(=O)NCCOC)N.Cl |

Introduction

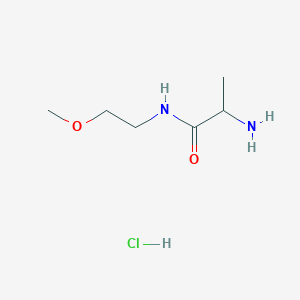

Chemical Structure and Properties

2-Amino-N-(2-methoxyethyl)propanamide hydrochloride is an amino acid derivative with the molecular formula C₆H₁₅ClN₂O₂ and a molecular weight of 182.65 g/mol . It consists of a propanamide backbone with an amino group at the 2-position and a methoxyethyl group attached to the amide nitrogen. The compound exists as a hydrochloride salt, which enhances its water solubility compared to its free base form.

Structural Identity

The compound can be identified through various chemical descriptors as presented in the table below:

| Parameter | Value |

|---|---|

| IUPAC Name | 2-amino-N-(2-methoxyethyl)propanamide;hydrochloride |

| CAS Number | 1236260-87-9 |

| Molecular Formula | C₆H₁₅ClN₂O₂ |

| Molecular Weight | 182.65 g/mol |

| InChI | InChI=1S/C6H14N2O2.ClH/c1-5(7)6(9)8-3-4-10-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H |

| InChIKey | WNQQKDVAIVHZPA-UHFFFAOYSA-N |

| SMILES | CC(C(=O)NCCOC)N.Cl |

Table 1: Chemical Identity Parameters of 2-Amino-N-(2-methoxyethyl)propanamide Hydrochloride

The parent compound of this hydrochloride salt is 2-amino-N-(2-methoxyethyl)propanamide (CID 24703832), which lacks the hydrochloride component .

Physical and Chemical Properties

The physical state of 2-Amino-N-(2-methoxyethyl)propanamide hydrochloride is typically described as a powder . Due to its hydrochloride salt form, it exhibits enhanced solubility in water compared to its free base . The compound contains several functional groups including an amino group, an amide linkage, and a methoxy terminal group, all of which contribute to its chemical reactivity and hydrogen bonding capabilities.

The compound's structure features several key functional groups:

-

Primary amino group (-NH₂) at the α-carbon

-

Amide bond (-CONH-)

-

Methoxyethyl side chain (-CH₂CH₂OCH₃)

-

Hydrochloride salt form

These structural elements collectively determine the compound's physical properties and chemical behavior in various environments.

Structural Variations and Stereochemistry

The compound can exist in different stereoisomeric forms due to the chirality at the α-carbon (C-2). In particular, the S-enantiomer has been specifically identified in research contexts as S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride .

Synthesis and Preparation Methods

The synthesis of 2-Amino-N-(2-methoxyethyl)propanamide hydrochloride typically involves multiple reaction steps, including amide formation and protection/deprotection strategies commonly employed in amino acid chemistry.

Alternative Methods

Alternative synthesis methods may involve the use of coupling reagents commonly employed in peptide synthesis, such as carbodiimides or activated esters. The specific method chosen often depends on the scale of production, desired purity, and available starting materials.

For industrial-scale production, continuous flow processes may be employed to maximize yield and purity while minimizing production costs and environmental impact. These processes typically involve optimized reaction conditions and purification steps to ensure high-quality final products.

Chemical Reactivity

2-Amino-N-(2-methoxyethyl)propanamide hydrochloride exhibits reactivity patterns typical of amino acids and their derivatives, particularly through its amino and amide functional groups.

Key Reactions

The reactivity of this compound primarily involves:

-

Nucleophilic substitution reactions at the amino group

-

Acylation of the amino group

-

Hydrolysis of the amide bond under acidic or basic conditions

-

Salt dissociation in aqueous solutions

In solution, the hydrochloride form can dissociate, releasing protons and affecting the compound's reactivity in biochemical environments. The free amino group can participate in various reactions with electrophiles, while the methoxyethyl group may undergo hydrolysis under certain conditions.

Applications and Research Significance

Research Applications

2-Amino-N-(2-methoxyethyl)propanamide hydrochloride has potential applications in various scientific fields:

-

Medicinal Chemistry: The compound may serve as a building block in the synthesis of pharmaceutically active compounds .

-

Peptide Chemistry: As an amino acid derivative, it can be incorporated into peptide sequences to modify their properties and biological activities.

-

Chemical Research: It serves as a versatile reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Comparative Analysis

Structural Analogs

Several compounds share structural similarities with 2-Amino-N-(2-methoxyethyl)propanamide hydrochloride. The table below compares some of these related compounds:

| Compound | CAS Number | Molecular Formula | Distinguishing Features |

|---|---|---|---|

| S-2-Amino-N-(2-methoxyethyl)propionamide hydrochloride | 2202948-85-2 | C₆H₁₅ClN₂O₂ | S-stereochemistry at alpha carbon |

| 2-Amino-N-isopropyl-2-methylpropanamide hydrochloride | 1220027-57-5 | C₇H₁₇ClN₂O | Isopropyl group instead of methoxyethyl |

| 2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride | 1220035-41-5 | C₁₀H₁₆ClN₃O | Pyridinylmethyl group and methyl substitution at alpha carbon |

| (2S)-3-methoxy-2-(methylamino)propanamide hydrochloride | 1807941-79-2 | C₅H₁₃ClN₂O₂ | Methylamino group and methoxy group on different carbon |

Table 2: Comparison of 2-Amino-N-(2-methoxyethyl)propanamide Hydrochloride with Structurally Related Compounds

Functional Differences

-

Side Chain Variations: Different alkyl or functional groups attached to the amide nitrogen

-

Stereochemical Configuration: Specific stereochemistry at the alpha carbon

-

Alpha Carbon Substitution: Additional methyl groups or other substituents at the alpha position

-

Amino Group Modifications: Secondary amino groups instead of primary amino groups

These structural variations can lead to different solubility profiles, hydrogen bonding capabilities, and interactions with biological systems, potentially resulting in diverse applications and properties.

Future Research Directions

The versatile structure of 2-Amino-N-(2-methoxyethyl)propanamide hydrochloride suggests several potential areas for future research:

-

Structure-Activity Relationship Studies: Investigating how modifications to the basic structure affect biological activity and chemical properties.

-

Novel Synthetic Applications: Exploring the use of this compound as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.

-

Biological Evaluation: Assessing the compound's interaction with specific biological targets to identify potential therapeutic applications.

-

Advanced Formulation Studies: Developing optimized formulations for specific applications, taking advantage of the compound's solubility and stability characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume